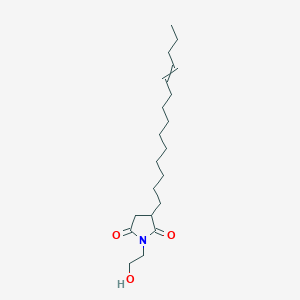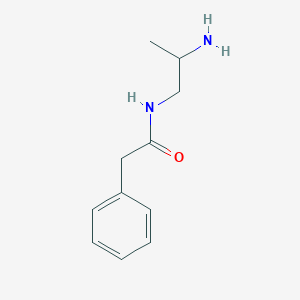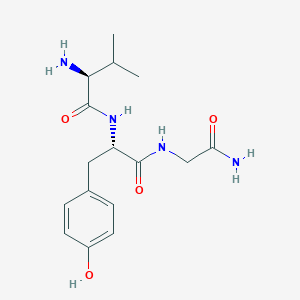
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- is a chemical compound with the molecular formula C17H14Br2O2 It is a derivative of pentanedione, where two bromine atoms and two phenyl groups are substituted at the 2 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- can be synthesized through a multi-step process involving the bromination of 1,5-pentanedione followed by the introduction of phenyl groups. The reaction typically involves the use of bromine (Br2) as the brominating agent and phenylmagnesium bromide (C6H5MgBr) for the phenylation step. The reaction conditions often require a controlled temperature and the presence of a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for 1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and phenyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form complexes with metal ions and participate in various catalytic processes, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diphenyl-1,5-pentanedione: Similar in structure but lacks the bromine atoms.
1,5-Dibromo-2,4-pentanedione: Similar in structure but lacks the phenyl groups.
1,5-Dibromopentane: Contains bromine atoms but lacks the diketone and phenyl groups.
Uniqueness
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- is unique due to the presence of both bromine atoms and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
56568-43-5 |
|---|---|
Formule moléculaire |
C17H14Br2O2 |
Poids moléculaire |
410.1 g/mol |
Nom IUPAC |
2,4-dibromo-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C17H14Br2O2/c18-14(16(20)12-7-3-1-4-8-12)11-15(19)17(21)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Clé InChI |
KHOLAKHYOHKYLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)



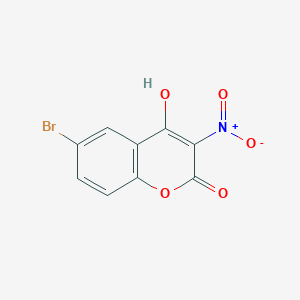
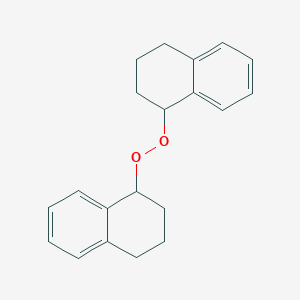
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
